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Compound of Interest

Compound Name: 3-Phenylpropanoyl bromide

Cat. No.: B077926 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
phenylpropanoyl bromide (C₉H₉BrO), a valuable building block in organic synthesis. Due to

the limited availability of experimentally derived public data, this document presents predicted

spectroscopic values alongside detailed, generalized experimental protocols for acquiring

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This

guide serves as a practical resource for the identification and characterization of this

compound.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 3-phenylpropanoyl
bromide. These values are calculated based on established principles of spectroscopy and are

intended to provide a reference for experimental validation.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 - 7.20 m 5H
Aromatic protons

(C₆H₅)

~3.30 t 2H -CH₂-C=O

~3.05 t 2H Ph-CH₂-

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

~170 C=O (Acid Bromide)

~140 Aromatic C (quaternary)

~129 Aromatic CH

~128 Aromatic CH

~126 Aromatic CH

~50 -CH₂-C=O

~30 Ph-CH₂-

Table 3: Predicted IR Spectroscopy Data (Liquid Film)

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2950-2850 Medium Aliphatic C-H stretch

~1780 Strong C=O stretch (Acid Bromide)

~1600, ~1495, ~1450 Medium-Weak Aromatic C=C stretch

~750, ~700 Strong
Aromatic C-H bend

(monosubstituted)
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Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

214/212 Moderate
[M]⁺ (Molecular ion with ⁸¹Br/

⁷⁹Br isotopes)

133 Low [M - Br]⁺

105 Strong
[C₆H₅CH₂CH₂]⁺

(Hydrocinnamyl cation)

91 Very Strong [C₇H₇]⁺ (Tropylium cation)

77 Moderate [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above. These protocols are generalized and may require optimization based on the specific

instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of

3-phenylpropanoyl bromide.

Materials:

High-resolution NMR spectrometer (e.g., 400 MHz)

NMR tubes (5 mm)

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

3-Phenylpropanoyl bromide sample

Pipettes and a clean, dry environment

Procedure:
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Sample Preparation: Dissolve approximately 5-10 mg of 3-phenylpropanoyl bromide in

about 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a

larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum.

Assign the peaks based on their chemical shifts, multiplicities, and integration values.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 3-phenylpropanoyl bromide,

particularly the carbonyl group of the acid bromide.

Materials:

Fourier Transform Infrared (FTIR) spectrometer

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

3-Phenylpropanoyl bromide sample (liquid)

Volatile solvent for cleaning (e.g., dry acetone or dichloromethane)

Procedure (Liquid Film Method):

Sample Preparation: Place one to two drops of the liquid 3-phenylpropanoyl bromide onto

the center of a clean, dry salt plate.

Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread

into a thin, uniform film between the plates.

Spectrum Acquisition:

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty beam path.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

Identify the characteristic absorption bands and their corresponding wavenumbers.

Assign the observed bands to specific functional groups and vibrational modes.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 3-phenylpropanoyl
bromide to confirm its elemental composition and structural features.

Materials:

Mass spectrometer with an Electron Ionization (EI) source

Gas chromatograph (GC) for sample introduction (optional, for GC-MS)

Volatile solvent (e.g., dichloromethane or ethyl acetate)

3-Phenylpropanoyl bromide sample

Procedure:

Sample Preparation: Prepare a dilute solution of the 3-phenylpropanoyl bromide sample in

a volatile solvent.

Instrument Setup:

Tune the mass spectrometer using a standard calibration compound (e.g.,

perfluorotributylamine - PFTBA).

Set the ionization energy, typically to 70 eV for EI.

Set the mass analyzer to scan over a suitable mass range (e.g., m/z 40-300).

Sample Introduction: Introduce the sample into the ion source. This can be done via a direct

insertion probe or through a GC inlet for GC-MS analysis.

Data Acquisition: Acquire the mass spectrum, which is a plot of relative ion abundance

versus the mass-to-charge ratio (m/z).

Data Analysis:

Identify the molecular ion peak ([M]⁺), which should appear as a pair of peaks separated

by 2 m/z units due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
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Analyze the fragmentation pattern by identifying the major fragment ions.

Propose fragmentation pathways that are consistent with the observed peaks and the

structure of 3-phenylpropanoyl bromide.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

3-phenylpropanoyl bromide.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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